D-Prolyl-D-tyrosyl-D-valyl-D-valinamide
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Overview
Description
D-Prolyl-D-tyrosyl-D-valyl-D-valinamide: is a synthetic peptide composed of four amino acids: proline, tyrosine, valine, and valinamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Prolyl-D-tyrosyl-D-valyl-D-valinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like carbodiimides (e.g., DCC) and coupled to the resin-bound peptide.
Deprotection: Protecting groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA and scavengers.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers to scale up the SPPS process. This ensures high purity and yield of the peptide.
Chemical Reactions Analysis
Types of Reactions
D-Prolyl-D-tyrosyl-D-valyl-D-valinamide can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophilic reagents like alkyl halides.
Major Products Formed
Oxidation: Formation of dityrosine.
Reduction: Cleavage of disulfide bonds.
Substitution: Modified peptide with new functional groups.
Scientific Research Applications
D-Prolyl-D-tyrosyl-D-valyl-D-valinamide has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications in drug design and development.
Industry: Utilized in the production of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of D-Prolyl-D-tyrosyl-D-valyl-D-valinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- D-Prolyl-D-tyrosyl-D-valyl-D-alaninamide
- D-Prolyl-D-tyrosyl-D-valyl-D-leucinamide
- D-Prolyl-D-tyrosyl-D-valyl-D-isoleucinamide
Uniqueness
D-Prolyl-D-tyrosyl-D-valyl-D-valinamide is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Compared to similar compounds, it may exhibit different binding affinities, stability, and biological activities.
Properties
CAS No. |
628282-05-3 |
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Molecular Formula |
C24H37N5O5 |
Molecular Weight |
475.6 g/mol |
IUPAC Name |
(2R)-N-[(2R)-1-[[(2R)-1-[[(2R)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C24H37N5O5/c1-13(2)19(21(25)31)28-24(34)20(14(3)4)29-23(33)18(12-15-7-9-16(30)10-8-15)27-22(32)17-6-5-11-26-17/h7-10,13-14,17-20,26,30H,5-6,11-12H2,1-4H3,(H2,25,31)(H,27,32)(H,28,34)(H,29,33)/t17-,18-,19-,20-/m1/s1 |
InChI Key |
KBWAJWPIIURTED-UAFMIMERSA-N |
Isomeric SMILES |
CC(C)[C@H](C(=O)N)NC(=O)[C@@H](C(C)C)NC(=O)[C@@H](CC1=CC=C(C=C1)O)NC(=O)[C@H]2CCCN2 |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2 |
Origin of Product |
United States |
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